2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
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Overview
Description
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a piperazinylmethyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate imidazo[1,2-a]pyridine derivative. This intermediate is then subjected to further reactions, such as alkylation with methyl iodide and subsequent reaction with piperazine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents but share some chemical reactivity.
Piperazine derivatives: Compounds containing a piperazine ring, which can have various biological activities.
Uniqueness
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26N4O2/c1-15-4-7-20-23-21(16-5-6-18(26-2)19(12-16)27-3)17(25(20)13-15)14-24-10-8-22-9-11-24/h4-7,12-13,22H,8-11,14H2,1-3H3 |
InChI Key |
UWEUOKAKVWTVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC(=C(C=C4)OC)OC)C=C1 |
Origin of Product |
United States |
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